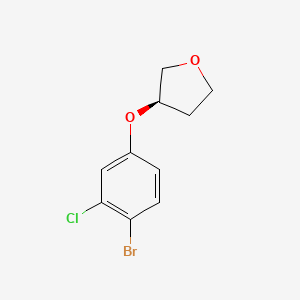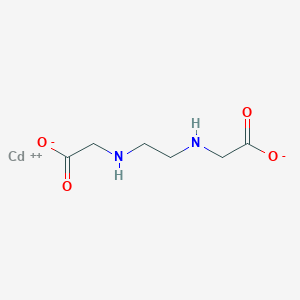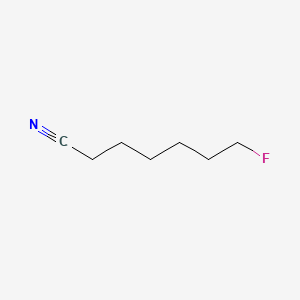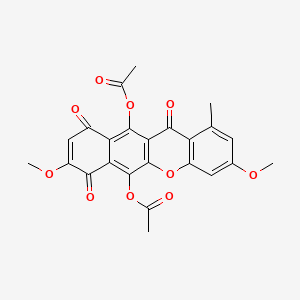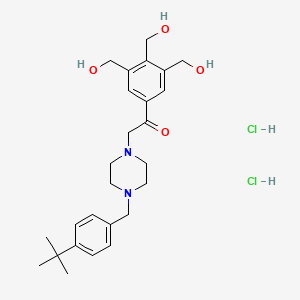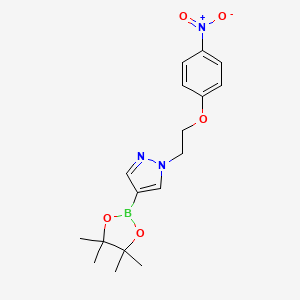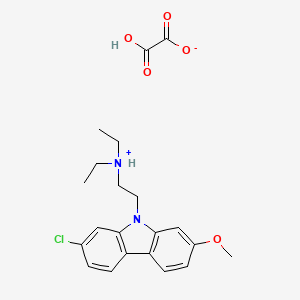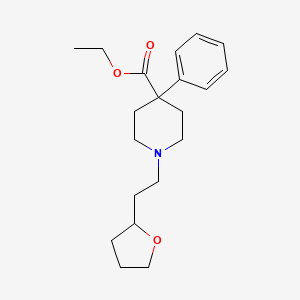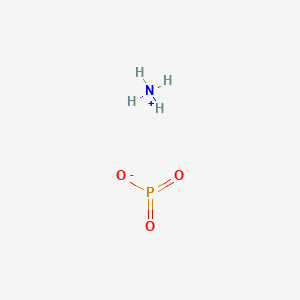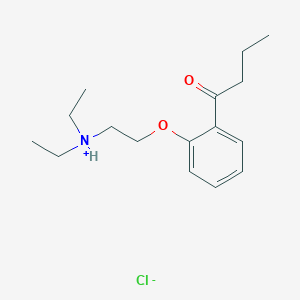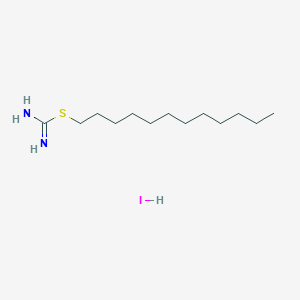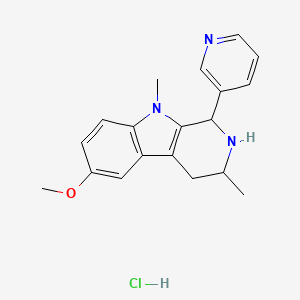
3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound belongs to the isoquinolinone family, which is known for its diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride typically involves multiple steps. One common method includes the Povarov cycloaddition reaction followed by N-furoylation processes. The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of deep eutectic solvents and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds .
Scientific Research Applications
3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex molecules with potential therapeutic properties.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, leading to therapeutic effects. For example, it can inhibit NF-κB, a key regulator of inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit diverse biological activities.
Tetrahydroquinolines: These compounds are known for their therapeutic potential and are used in various drug development programs.
Uniqueness
3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride is unique due to its specific substitution pattern and the presence of multiple ethoxy groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
37528-72-6 |
|---|---|
Molecular Formula |
C25H32ClNO5 |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-2-methyl-2H-isoquinolin-2-ium-3-one;chloride |
InChI |
InChI=1S/C25H31NO5.ClH/c1-6-28-21-11-10-17(13-22(21)29-7-2)12-20-19-16-24(31-9-4)23(30-8-3)14-18(19)15-25(27)26(20)5;/h10-11,13-16H,6-9,12H2,1-5H3;1H |
InChI Key |
LNODWMPGDTYCQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=C3C=C(C(=CC3=CC(=O)[NH+]2C)OCC)OCC)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


